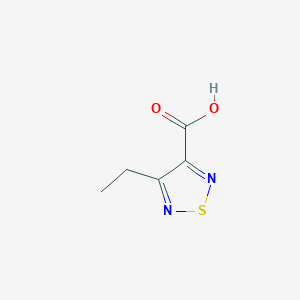
2-Methoxy-5-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-methylnicotinamide is an organic compound with the molecular formula C₈H₁₀N₂O₂ It is a derivative of nicotinamide, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylnicotinamide typically involves the methylation of 5-methylnicotinamide. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy group at the 2-position of the nicotinamide ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-5-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxy-5-methylnicotinic acid.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-Methoxy-5-methylnicotinic acid.
Reduction: this compound can be reduced to its corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in cellular metabolism and as a precursor to coenzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-methylnicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases.
Pathways Involved: The compound influences pathways related to energy production, oxidative stress response, and inflammation. By modulating these pathways, it can exert protective effects on cells and tissues.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-methylnicotinic acid: This compound is an oxidized form of 2-Methoxy-5-methylnicotinamide.
5-Methylnicotinamide: The parent compound without the methoxy group.
2-Methoxy-5-methylpyridine: A structurally similar compound with a pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the methyl group at the 5-position make it a versatile intermediate in organic synthesis and a potential therapeutic agent.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-methoxy-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(7(9)11)8(12-2)10-4-5/h3-4H,1-2H3,(H2,9,11) |
InChI-Schlüssel |
PYVUBJMYBDQJPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)OC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


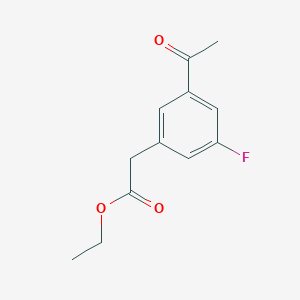
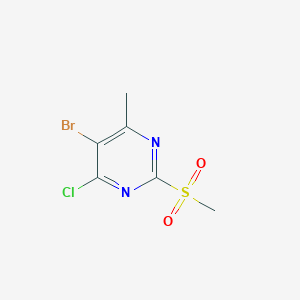


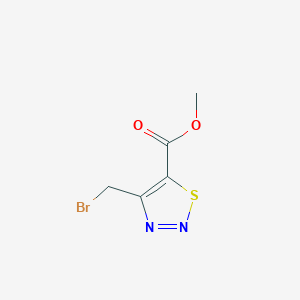
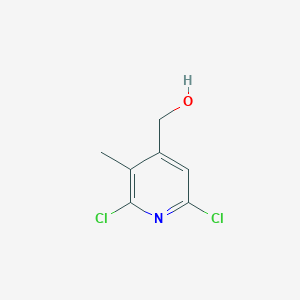
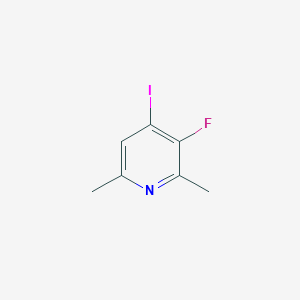

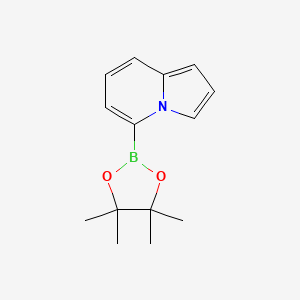
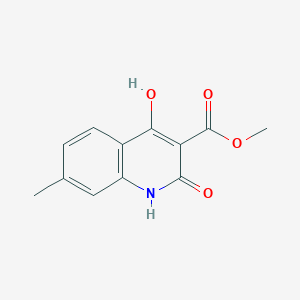
![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
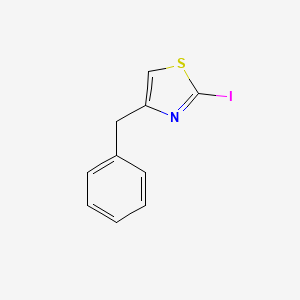
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
